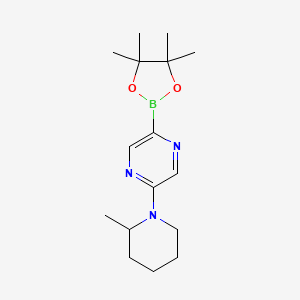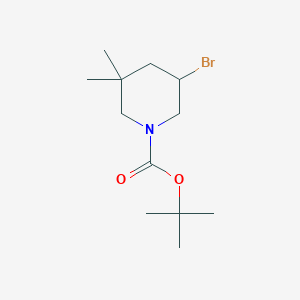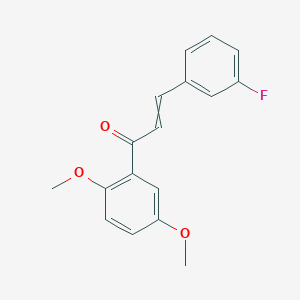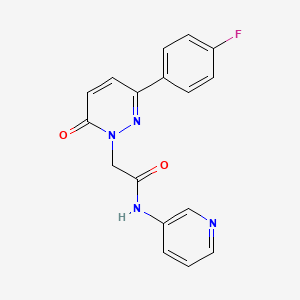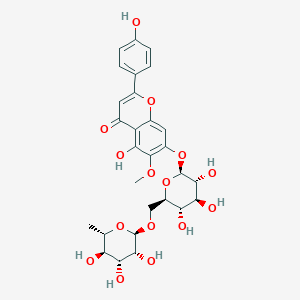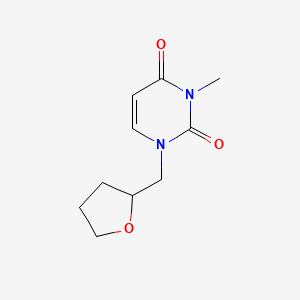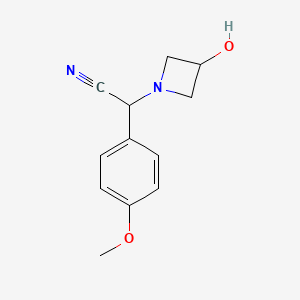
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.
Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring may undergo oxidation to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azetidine ring and methoxyphenyl group could play roles in binding to the target site, while the acetonitrile group might influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, potentially altering its biological activity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.
2-(3-Hydroxyazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a chlorine atom could significantly change its chemical properties and biological effects.
Uniqueness
The presence of both the azetidine ring and the methoxyphenyl group in 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from similar compounds.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-(3-hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-9(3-5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChIキー |
CZAWOSGKESAIBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C#N)N2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)
![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)

![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
